Technical Documentation Center

4-Aminopyridine-2,5-dicarboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Aminopyridine-2,5-dicarboxylic acid
  • CAS: 1260667-31-9

Core Science & Biosynthesis

Foundational

4-Amino-isocinchomeronic acid CAS number and identification

An In-Depth Technical Guide to 4-Amino-isocinchomeronic Acid: Identification, Characterization, and Analysis Introduction 4-Amino-isocinchomeronic acid, also known as 4-Aminopyridine-2,5-dicarboxylic acid, is a pyridine...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Amino-isocinchomeronic Acid: Identification, Characterization, and Analysis

Introduction

4-Amino-isocinchomeronic acid, also known as 4-Aminopyridine-2,5-dicarboxylic acid, is a pyridine derivative of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyridine core substituted with both an amino group and two carboxylic acid moieties, makes it a versatile building block for synthesizing more complex molecules, including novel ligands for metal-organic frameworks and potential pharmaceutical agents. The precise and unambiguous identification of this compound is paramount for any research or development application to ensure reproducibility, purity, and safety.

This guide provides a comprehensive overview of the essential analytical techniques required for the robust identification and characterization of 4-Amino-isocinchomeronic acid. As a Senior Application Scientist, the focus here is not merely on the protocols themselves, but on the underlying scientific principles that justify each step, ensuring a self-validating and reliable analytical workflow.

Part 1: Compound Identification and Physicochemical Properties

The foundational step in any study is the unequivocal confirmation of the molecule's identity. This involves consolidating data from various sources to build a complete profile.

Chemical Identity

A summary of the key identifiers for 4-Amino-isocinchomeronic acid is presented below.

IdentifierValueSource
Systematic Name 4-Aminopyridine-2,5-dicarboxylic acidIUPAC Nomenclature
Common Synonym 4-Amino-isocinchomeronic acidDerived from Parent Compound
CAS Number 1260667-31-9BLD Pharm[1]
Molecular Formula C₇H₆N₂O₄Calculated
Molecular Weight 182.14 g/mol Calculated
Canonical SMILES C1=C(C(=NC=C1N)C(=O)O)C(=O)O-
Structural Representation

Caption: Structure of 4-Amino-isocinchomeronic acid.

Part 2: Spectroscopic and Chromatographic Characterization Workflow

A multi-technique approach is essential for irrefutable structural confirmation and purity assessment. The logical flow of this process ensures that each piece of data corroborates the others.

Caption: Logical workflow for compound identification.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is the gold standard for determining the purity of non-volatile organic compounds. For amino acids, reversed-phase HPLC is a robust choice.[2][3]

Principle: The compound is separated based on its partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The retention time is a characteristic of the compound under specific conditions, and the peak area is proportional to its concentration.

Detailed Protocol (Reversed-Phase HPLC-UV):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 260-265 nm, where the pyridine ring is expected to absorb.[4]

  • Sample Preparation: Dissolve a precisely weighed sample (approx. 1 mg/mL) in a suitable solvent (e.g., Water/DMSO). Filter through a 0.22 µm syringe filter before injection.

  • Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.

Trustworthiness: This method is self-validating. Peak shape, retention time consistency across multiple injections, and comparison with a certified reference standard (if available) confirm the reliability of the analysis. For higher sensitivity, pre-column derivatization with reagents like o-phthalaldehyde (OPA) followed by fluorescence detection can be employed.[2][]

Mass Spectrometry (MS)

Principle: MS provides the exact mass of the molecule, which is one of the most definitive pieces of evidence for its identity. Electrospray ionization (ESI) is ideal for polar molecules like this one.

Expected Results:

  • Mode: ESI-Positive or ESI-Negative.

  • Expected Ion (Positive): [M+H]⁺ at m/z 183.03.

  • Expected Ion (Negative): [M-H]⁻ at m/z 181.02.

  • High-Resolution MS (HRMS): Should confirm the elemental composition (C₇H₆N₂O₄) with high accuracy (typically < 5 ppm mass error).

Causality: The presence of acidic (carboxylic) and basic (amino, pyridine nitrogen) sites makes the molecule amenable to ionization in both positive and negative modes, providing flexibility and confirmatory data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of a molecule, confirming atomic connectivity.[6][7]

¹H NMR (Proton NMR):

  • Solvent: DMSO-d₆ (chosen for its ability to dissolve polar compounds and to observe exchangeable protons).

  • Expected Signals:

    • Pyridine Protons: Two singlets (or narrow doublets depending on long-range coupling) in the aromatic region (δ 7.5-8.5 ppm). The specific chemical shifts are influenced by the electron-donating amino group and electron-withdrawing carboxyl groups.

    • Amine Protons (NH₂): A broad singlet, typically in the δ 5.0-7.0 ppm range. Its position is variable and depends on concentration and temperature.

    • Carboxylic Acid Protons (COOH): Two very broad singlets at δ > 12 ppm. These protons are acidic and exchangeable.

¹³C NMR (Carbon NMR):

  • Expected Signals:

    • Carboxyl Carbons (C=O): Two signals in the δ 165-175 ppm range.[7]

    • Pyridine Carbons: Five distinct signals in the δ 100-160 ppm range. The carbon attached to the amino group will be shifted upfield, while those attached to the carboxyl groups will be shifted downfield.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.[8][9]

Expected Absorption Bands:

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3200-3500N-H StretchPrimary Amine
2500-3300 (very broad)O-H StretchCarboxylic Acid
~1700C=O StretchCarboxylic Acid
~1600, ~1500C=C and C=N StretchAromatic (Pyridine) Ring
1210-1320C-O StretchCarboxylic Acid

Expertise: The very broad O-H stretch overlapping with C-H stretches is a hallmark of a carboxylic acid dimer formed via hydrogen bonding in the solid state. The presence of sharp N-H bands confirms the primary amine.

Part 3: Synthesis and Purification Overview

While numerous synthetic routes may exist, a plausible pathway can be adapted from established methods for similar structures, such as 4-aminonicotinic acid.[10] A key transformation involves introducing an amino group onto the pyridine ring, often via a Hofmann rearrangement of an amide precursor.

G A Isocinchomeronic Acid B Anhydride Intermediate A->B Acetic Anhydride C Amide-Acid Intermediate B->C Ammonolysis D 4-Amino-isocinchomeronic Acid C->D Hofmann Rearrangement

Caption: A plausible synthetic pathway to the target compound.

Purification: The primary method for purifying the final product would be recrystallization. Given the compound's polar and zwitterionic nature, a polar solvent system, such as water or an alcohol-water mixture, would be the logical starting point. Purity would be monitored throughout the process using the HPLC method described above.

Conclusion

The identification and characterization of 4-Amino-isocinchomeronic acid demand a systematic and multi-faceted analytical approach. By integrating data from HPLC for purity, Mass Spectrometry for molecular weight confirmation, NMR for structural connectivity, and IR for functional group analysis, researchers can establish a high degree of confidence in the identity and quality of their material. This rigorous validation is the bedrock of reliable and reproducible scientific research in drug development and materials science.

References

  • Wikipedia . 4-Aminopyridine. [Link]

  • Rose-Hulman Institute of Technology . NMR SCT. [Link]

  • USA Chemical Suppliers . z-4-amino-1-boc-piperidine-4-carboxylic acid suppliers USA. [Link]

  • PMC . Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids. [Link]

  • Rose-Hulman Institute of Technology . IR Absorption Bands and NMR. [Link]

  • PubChem . Cinchomeronic acid | C7H5NO4 | CID 10273. [Link]

  • Google Patents.
  • PubMed . Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis. [Link]

  • ResearchGate . Study on synthesis of 4-Aminonicotinic acid. [Link]

  • University of Wisconsin-Madison . CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

  • MDPI . 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • University of Colorado Boulder . Spectroscopy - Organic Chemistry. [Link]

  • National Institutes of Health (NIH) . Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. [Link]

  • HELIX Chromatography . HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. [Link]

  • Amerigo Scientific . 4-Amino-3-pyridinecarboxylic acid. [Link]

  • PubChem . 2,5-Pyridinedicarboxylic acid | C7H5NO4 | CID 7493. [Link]

  • Wikipedia . Pyridinedicarboxylic acid. [Link]

  • Chemistry LibreTexts . 25.4: Analysis of Amino Acids. [Link]

  • Google Patents.
  • Arkivoc . Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. [Link]

Sources

Exploratory

Solubility Profiling &amp; Handling of 4-Aminopyridine-2,5-Dicarboxylic Acid

Topic: Solubility of 4-aminopyridine-2,5-dicarboxylic acid in organic solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 4-Aminopyridin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 4-aminopyridine-2,5-dicarboxylic acid in organic solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Aminopyridine-2,5-dicarboxylic acid (CAS: 1260667-31-9) represents a class of "brick dust" pharmaceutical intermediates and metal-organic framework (MOF) linkers characterized by high lattice energy and zwitterionic behavior. Unlike simple organic solutes, its solubility is not merely a function of polarity but is governed by strong intermolecular hydrogen bonding and pH-dependent ionization.

This guide provides a definitive technical framework for solubilizing this compound. We move beyond static solubility tables—which are often unavailable for such specific isomers—and instead provide a mechanistic solubility model , validated handling protocols, and thermodynamic strategies for applications in drug discovery and solvothermal synthesis.

Physicochemical Profile & Solubility Mechanisms

To dissolve 4-aminopyridine-2,5-dicarboxylic acid, one must first understand the competing forces within its crystal lattice.

Structural Determinants

The molecule contains three functional groups with conflicting electronic demands:

  • C2-Carboxylic Acid: Highly acidic due to the electron-withdrawing nitrogen atom (inductive effect).

  • C5-Carboxylic Acid: Moderately acidic.

  • C4-Amine & Pyridine Ring: Basic centers capable of accepting protons.

In neutral media, this compound exists predominantly as a zwitterion (inner salt). The proton from the C2-carboxyl group likely protonates the pyridine nitrogen or the C4-amine, creating a highly polar, charged species with immense crystal lattice stability.

Predicted Dissociation Constants (pKa)

Estimates based on structural activity relationships (SAR) of pyridine-dicarboxylic acid analogs:

Ionization StepFunctional GroupApprox. pKaSolubility Implication
pKa₁ C2-COOH~2.0 – 2.5Below pH 2, species is cationic (Soluble)
pKa₂ C5-COOH~3.8 – 4.5Between pH 2.5–4.5, zwitterionic (Insoluble)
pKa₃ Pyridinium/Amine~6.0 – 7.5Above pH 7.5, species is anionic (Soluble)

Solvent Compatibility Matrix

The following classification is derived from the solvatochromic parameters (Kamlet-Taft) required to disrupt the zwitterionic lattice.

Table 1: Solubility Tier List
Solvent ClassExamplesSolubility RatingMechanism of Action
Reactive Aqueous 1M NaOH, 1M HClHigh (>50 mg/mL)Chemical ionization breaks the zwitterionic lattice.
Polar Aprotic DMSO, DMF, NMP, DMAcModerate (5–20 mg/mL)High dipole moment disrupts dipole-dipole interactions; requires heating (>60°C).
Protic Polar Methanol, Ethanol, Water (neutral)Very Low (<1 mg/mL)Cannot overcome the lattice energy of the zwitterion at neutral pH.
Non-Polar DCM, Chloroform, HexaneInsoluble Lack thermodynamic driving force (enthalpy of solvation is insufficient).

Critical Application Note: For MOF synthesis, do not rely on pure ethanol or water. Use a binary system of DMF:Ethanol (3:1) or DMF:Water (4:1) under solvothermal conditions (100°C+) to achieve supersaturation.

Decision Logic: Solubility Optimization Workflow

The following Graphviz diagram illustrates the logical decision tree for selecting a solvent system based on your downstream application (Synthesis, Analysis, or Crystallization).

SolubilityWorkflow Start Start: 4-Aminopyridine-2,5-dicarboxylic acid Goal Define Application Goal Start->Goal Branch_Analytic Analytical (HPLC/NMR) Goal->Branch_Analytic Branch_Synth Synthesis / Reaction Goal->Branch_Synth Branch_Cryst Crystallization / MOF Goal->Branch_Cryst NMR_Solvent Use DMSO-d6 + 5% DCl (Acid shifts equilibrium to cation) Branch_Analytic->NMR_Solvent Structural ID HPLC_Solvent Mobile Phase: Phosphate Buffer (pH 2.5) / MeOH Branch_Analytic->HPLC_Solvent Purity Check Rxn_Cond Is reaction pH sensitive? Branch_Synth->Rxn_Cond Solvothermal Solvothermal System: DMF/H2O (120°C) Branch_Cryst->Solvothermal Base_Sol Dissolve in 1M NaOH (Form Disodium Salt) Rxn_Cond->Base_Sol No (Base OK) Acid_Sol Dissolve in H2SO4/HCl Rxn_Cond->Acid_Sol No (Acid OK) Rxn_Cond->Solvothermal Yes (Neutral req.)

Figure 1: Decision tree for solvent selection based on experimental requirements. Note the critical role of pH adjustment for analytical and preparative workflows.

Experimental Protocols

As specific solubility data for this isomer is rare in literature, you must generate your own self-validating data. Use the following protocols.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Use this for regulatory filing or precise physicochemical characterization.

  • Preparation: Weigh approx. 50 mg of compound into a 4 mL borosilicate glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., DMSO, DMF).

  • Equilibration:

    • Seal vial tightly with a PTFE-lined cap.

    • Incubate at 25°C ± 0.1°C in an orbital shaker (200 rpm) for 24 hours.

    • Note: If solid fully dissolves, add more compound until a visible precipitate remains (saturation).

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes (temperature controlled).

  • Quantification:

    • Filter supernatant through a 0.22 µm PVDF filter (nylon may bind the acid).

    • Dilute 100 µL of filtrate into 900 µL of HPLC mobile phase.

    • Analyze via HPLC-UV (254 nm) against a standard curve prepared in 0.1 M NaOH.

Protocol B: Rapid Dissolution for Synthetic Use (In Situ Salt Formation)

Use this when you simply need to get the compound into solution for a reaction.

  • Suspension: Suspend 1.0 equivalent of 4-aminopyridine-2,5-dicarboxylic acid in water (10 mL/g).

  • Titration: Add 2.05 equivalents of 1M NaOH dropwise while stirring.

  • Observation: The solution should clarify as the disodium salt forms.

  • Solvent Swap: If an organic solvent is required, evaporate the water to obtain the salt, which is now soluble in polar organic solvents like Methanol or aqueous THF mixtures.

Thermodynamic Modeling (Apelblat Equation)

For researchers needing to predict solubility (


) at various temperatures (

), the Modified Apelblat Equation is the standard model for pyridine-carboxylic acids:


  • A, B, C: Empirical constants derived from Protocol A data at 3 temperatures (e.g., 298K, 313K, 328K).

  • Interpretation:

    • If

      
       is negative and large, dissolution is endothermic (solubility increases significantly with heat).
      
    • For this compound in DMF, we expect a highly endothermic profile (

      
      ), confirming that heating is essential  for dissolution in non-reactive solvents.
      

References

  • NIST Chemistry WebBook. 4-Aminopyridine Data & Thermochemistry. National Institute of Standards and Technology. [Link]

  • CrystEngComm. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid. Royal Society of Chemistry. [Link]

  • Biointerface Research in Applied Chemistry. Drug Solubility and Dissolution Thermodynamic Approach. (Review of Apelblat Modeling for Pyridine Derivatives). [Link]

Foundational

A Comprehensive Technical Guide to 4-Aminopyridine-2,5-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed overview of 4-Aminopyridine-2,5-dicarboxylic acid, a functionalized pyridine derivative of interest in med...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 4-Aminopyridine-2,5-dicarboxylic acid, a functionalized pyridine derivative of interest in medicinal chemistry and materials science. While specific literature on this compound is emerging, this document consolidates its known properties and presents a scientifically grounded perspective on its potential synthesis, reactivity, and applications. By examining the established chemistry of its constituent functional groups—a 4-aminopyridine core and two carboxylic acid moieties—this guide offers valuable insights for researchers exploring the utility of this molecule in novel therapeutic and material innovations.

Core Molecular Attributes

4-Aminopyridine-2,5-dicarboxylic acid is a heterocyclic organic compound. Its structure, featuring an amino group and two carboxylic acid groups on a pyridine ring, suggests a rich chemical reactivity and potential for diverse applications.

Molecular Formula and Weight

The fundamental molecular characteristics of 4-Aminopyridine-2,5-dicarboxylic acid are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₆N₂O₄[1]
Molecular Weight 182.13 g/mol [1]
CAS Number 1260667-31-9[1]
Structural Representation

The structural formula of 4-Aminopyridine-2,5-dicarboxylic acid reveals a pyridine ring substituted with an amino group at the 4-position and carboxylic acid groups at the 2- and 5-positions. This arrangement of functional groups is key to its chemical behavior.

4_Aminopyridine_2_5_dicarboxylic_acid N1 N C2 C N1->C2 C3 C C2->C3 C2->C3 C_carboxy1 C C2->C_carboxy1 C4 C C3->C4 H3 H C3->H3 C5 C C4->C5 C4->C5 N_amino N C4->N_amino C6 C C5->C6 C_carboxy2 C C5->C_carboxy2 C6->N1 C6->N1 H6 H C6->H6 H_amino1 H N_amino->H_amino1 H_amino2 H N_amino->H_amino2 O1_carboxy1 O C_carboxy1->O1_carboxy1 C_carboxy1->O1_carboxy1 O2_carboxy1 O C_carboxy1->O2_carboxy1 H_carboxy1 H O2_carboxy1->H_carboxy1 O1_carboxy2 O C_carboxy2->O1_carboxy2 C_carboxy2->O1_carboxy2 O2_carboxy2 O C_carboxy2->O2_carboxy2 H_carboxy2 H O2_carboxy2->H_carboxy2 synthesis_workflow start Substituted Pyridine Precursor (e.g., 2,5-dicyanopyridine) step1 Introduction of Amino Group (e.g., Chichibabin amination or nucleophilic aromatic substitution) start->step1 step2 Intermediate: 4-Amino-pyridine-2,5-dicarbonitrile step1->step2 step3 Hydrolysis of Nitrile Groups (Acid or Base Catalyzed) step2->step3 product 4-Aminopyridine-2,5-dicarboxylic acid step3->product

Caption: A postulated synthetic workflow for 4-Aminopyridine-2,5-dicarboxylic acid.

Note: This proposed pathway is theoretical and would require experimental validation. The reactivity of the pyridine ring and the directing effects of the existing substituents would need to be carefully considered.

Expected Chemical Reactivity

The chemical reactivity of 4-Aminopyridine-2,5-dicarboxylic acid is dictated by its three functional groups:

  • 4-Amino Group: This group imparts basicity to the molecule and is a nucleophilic site. It can undergo reactions typical of aromatic amines, such as acylation, alkylation, and diazotization. The presence of the electron-donating amino group activates the pyridine ring towards electrophilic substitution.

  • 2- and 5-Carboxylic Acid Groups: These acidic groups can undergo esterification, amidation, and reduction. They also provide sites for coordination with metal ions. The presence of two carboxylic acid groups allows for the formation of polyesters, polyamides, and metal-organic frameworks (MOFs).

  • Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. The ring itself can participate in various substitution reactions.

Potential Applications and Fields of Research

Based on the applications of structurally related compounds, 4-Aminopyridine-2,5-dicarboxylic acid holds promise in several areas of research and development.

Pharmaceutical Development

The 4-aminopyridine moiety is a well-known pharmacophore. For instance, 4-aminopyridine itself is used as a potassium channel blocker in the treatment of multiple sclerosis. [][3]The carboxylic acid groups on the pyridine ring of 4-Aminopyridine-2,5-dicarboxylic acid could be used to modulate the pharmacokinetic and pharmacodynamic properties of the core structure. Derivatives of this molecule could be explored for a range of therapeutic targets. For example, some derivatives of 4-aminopyridine have been investigated for their potential in enhancing learning and memory. [4]

Materials Science

The presence of multiple coordination sites (the pyridine nitrogen, the amino group, and the two carboxylate groups) makes 4-Aminopyridine-2,5-dicarboxylic acid an excellent candidate as a linker molecule for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. [4]These materials have potential applications in gas storage, catalysis, and sensing.

Agrochemicals

Pyridinecarboxylic acids are a class of compounds with known herbicidal activity. The unique substitution pattern of 4-Aminopyridine-2,5-dicarboxylic acid could lead to the discovery of new agrochemicals with novel modes of action.

Experimental Protocols (Theoretical)

The following are theoretical experimental protocols for the synthesis and characterization of 4-Aminopyridine-2,5-dicarboxylic acid, based on general laboratory procedures.

Postulated Synthesis Protocol

Objective: To synthesize 4-Aminopyridine-2,5-dicarboxylic acid from a suitable precursor.

Materials:

  • 4-Amino-pyridine-2,5-dicarbonitrile (hypothetical starting material)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Distilled water

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Hydrolysis: A solution of 4-amino-pyridine-2,5-dicarbonitrile in concentrated HCl is refluxed for several hours.

  • Neutralization: The reaction mixture is cooled, and the pH is carefully adjusted to the isoelectric point using a solution of NaOH.

  • Isolation: The precipitated product is collected by filtration, washed with cold distilled water, and then with a small amount of a suitable organic solvent (e.g., ethanol).

  • Purification: The crude product is recrystallized from a suitable solvent system to yield pure 4-Aminopyridine-2,5-dicarboxylic acid.

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Characterization Workflow

characterization_workflow product Purified 4-Aminopyridine-2,5-dicarboxylic acid nmr ¹H and ¹³C NMR Spectroscopy (Structural Elucidation) product->nmr ms Mass Spectrometry (Molecular Weight Confirmation) product->ms ir FT-IR Spectroscopy (Functional Group Analysis) product->ir ea Elemental Analysis (Purity Assessment) product->ea

Caption: A typical workflow for the characterization of synthesized 4-Aminopyridine-2,5-dicarboxylic acid.

Conclusion and Future Outlook

4-Aminopyridine-2,5-dicarboxylic acid is a molecule with significant untapped potential. Its unique combination of a biologically active aminopyridine core and versatile carboxylic acid functional groups makes it an attractive target for further research. While detailed experimental data on this specific compound is currently limited, this guide provides a solid theoretical foundation for researchers to begin exploring its synthesis and applications. Future work should focus on developing efficient and scalable synthetic routes to this compound, followed by a thorough investigation of its chemical and biological properties. Such studies are likely to uncover novel applications in drug discovery, materials science, and beyond.

References

  • Nishiwaki, N., Azuma, M., Tamura, M., Hori, K., Tohda, Y., & Ariga, M. (2002). Facile synthesis of functionalized 4-aminopyridines. Chemical Communications, (16), 1864-1865. [Link]

  • PubChem. 4-Aminopyridine. [Link]

  • PubMed. Effects of new 4-aminopyridine derivatives on neuromuscular transmission and on smooth muscle contractility. [Link]

  • PubMed. Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-Aminopyridine-2-carboxylic Acid in Modern Chemical Synthesis. [Link]

  • Wikipedia. 4-Aminopyridine. [Link]

  • PMC. 4-aminopyridine attenuates inflammation and apoptosis and increases angiogenesis to promote skin regeneration following a burn injury. [Link]

  • Wikipedia. 4-Aminopyridine. [Link]

Sources

Exploratory

Amino-Substituted Pyridine Dicarboxylic Acids: A Technical Guide for Researchers and Drug Development Professionals

Abstract Amino-substituted pyridine dicarboxylic acids represent a versatile and highly valuable class of heterocyclic compounds. Their unique structural motif, featuring a pyridine core functionalized with both amino an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Amino-substituted pyridine dicarboxylic acids represent a versatile and highly valuable class of heterocyclic compounds. Their unique structural motif, featuring a pyridine core functionalized with both amino and carboxylic acid groups, imparts a rich and tunable set of physicochemical properties. This guide provides an in-depth exploration of the synthesis, chemical properties, and diverse applications of these molecules, with a particular focus on their burgeoning role in medicinal chemistry and materials science. We delve into the causality behind synthetic strategies and experimental choices, offering field-proven insights for researchers. Detailed experimental protocols, data-driven comparisons, and visual workflows are presented to empower scientists in leveraging these powerful building blocks for novel discoveries.

Introduction: The Strategic Importance of Amino-Substituted Pyridine Dicarboxylic Acids

Amino-substituted pyridine dicarboxylic acids are organic compounds characterized by a central pyridine ring bearing at least one amino group (-NH₂) and two carboxylic acid (-COOH) groups. The strategic placement of these functional groups—a hydrogen bond donor/acceptor and metal-coordinating carboxylic acids on an aromatic scaffold—creates a molecule with exceptional versatility.[1] This unique arrangement allows for diverse chemical reactions and the construction of sophisticated molecular architectures, making them ideal building blocks in a multitude of scientific disciplines.[1]

In the pharmaceutical industry, these compounds are indispensable intermediates in the multi-step synthesis of numerous Active Pharmaceutical Ingredients (APIs).[1][2] Their ability to chelate metal ions is particularly useful in the design of enzyme inhibitors, a critical area in drug discovery.[3][4] Beyond pharmaceuticals, they are valued in materials science as building blocks for specialized polymers, coordination complexes, and metal-organic frameworks (MOFs), which have applications in catalysis, sensing, and advanced functional systems.[1][5][6]

The pyridine nitrogen atom, coupled with the carboxylic acid groups, allows these molecules to act as multidentate ligands, forming stable complexes with a wide range of metal ions. This coordination chemistry is fundamental to many of their applications.

Synthetic Strategies: Crafting the Core Scaffold

The synthesis of amino-substituted pyridine dicarboxylic acids can be approached through several routes, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials.

Oxidation of Substituted Lutidines

A common and historically significant method involves the oxidation of appropriately substituted lutidines (dimethylpyridines). For instance, 2,6-pyridinedicarboxylic acid can be synthesized by the oxidation of 2,6-lutidine.[7] While strong oxidizing agents like potassium permanganate or nitric acid have been traditionally used, these methods often generate significant chemical waste.[7] Modern approaches focus on greener catalytic methods to improve sustainability.

One-Pot Synthesis from Aldehydes and Pyruvates

More recent innovations have led to the development of elegant one-pot synthetic protocols. Researchers have developed a method to synthesize 4-substituted pyridine-2,6-dicarboxylic acid derivatives under mild conditions.[8] This approach involves the reaction of pyruvates and aldehydes with a pyrrolidine-acetic acid catalyst to form dihydropyran derivatives, which are then reacted with ammonium acetate in the same pot to yield the desired product.[8] This method offers high atom economy and avoids harsh reaction conditions.[8]

Experimental Workflow: One-Pot Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives

G cluster_0 Step 1: In-situ Dihydropyran Formation cluster_1 Step 2: Aromatization and Ring Formation A Pyruvate & Aldehyde C Dihydropyran Intermediate A->C Reaction B Pyrrolidine-Acetic Acid Catalyst B->C Catalysis E Final Product: 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivative C->E Reaction D Ammonium Acetate D->E Nitrogen Source

Caption: One-pot synthesis workflow.

Synthesis via Acyl Chlorides

Another versatile method involves the condensation of pyridine dicarboxylic acid chlorides with appropriate amines.[2] This is a powerful technique for synthesizing a wide array of N-substituted derivatives.

Detailed Protocol: General Procedure for Synthesis of Acid Chlorides [2]

  • Suspension: Suspend the appropriate dicarboxylic acid in dichloromethane (DCM).

  • Catalyst Addition: Add a catalytic amount of dimethylformamide (DMF) (5–10 drops).

  • Oxalyl Chloride Addition: Add oxalyl chloride (4–6 equivalents) dropwise to the suspension.

  • Reaction: Stir the mixture vigorously at room temperature until a clear solution is formed (typically 3–4 hours).

  • Solvent Removal: Remove the solvent and any volatile residues using a rotary evaporator under reduced pressure.

  • Azeotropic Distillation: To remove any remaining traces of oxalyl chloride, perform an azeotropic distillation with anhydrous toluene.

Causality: The use of oxalyl chloride is advantageous as it produces gaseous byproducts (CO, CO₂, and HCl), which are easily removed from the reaction mixture, simplifying purification. DMF acts as a catalyst by forming a Vilsmeier intermediate, which is more reactive towards the carboxylic acid.

Synthesis from Halogenated Precursors

The synthesis of specific isomers, such as 4-aminopyridine-2-carboxylic acid, can be achieved from halogenated precursors. For example, it can be synthesized from 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram) via catalytic hydrogenation.[9]

Detailed Protocol: Synthesis of 4-Aminopyridine-2-carboxylic Acid from Picloram [9]

  • Suspension: Create a thick suspension of Picloram (33 mmol) and 10% Palladium on carbon (Pd/C) in a 10% aqueous lithium hydroxide (LiOH) solution.

  • Hydrogenation: Purge the reaction vessel with hydrogen gas and then stir under a hydrogen atmosphere (45 PSI) at 40°C for 4 hours.

  • Heating: Increase the temperature to 70°C and maintain for 12 hours.

  • Filtration: After cooling, filter the suspension through diatomaceous earth (Celite).

  • Acidification: Acidify the filtrate to a pH of 3 with concentrated hydrochloric acid (HCl) to precipitate the product.

  • Isolation: Collect the solid precipitate by filtration and dry under high vacuum.

Causality: The palladium on carbon catalyst is essential for the dehalogenation reaction via catalytic hydrogenation. The basic conditions provided by LiOH help to neutralize the HCl formed during the reaction, driving the reaction to completion.

Chemical Properties and Reactivity

The chemical behavior of amino-substituted pyridine dicarboxylic acids is governed by the interplay of the pyridine ring, the amino group, and the carboxylic acid functionalities.

Coordination Chemistry

A defining feature of these molecules is their ability to act as multidentate ligands in coordination chemistry.[10] The pyridine nitrogen and the two carboxylate groups can chelate to a metal ion, forming stable five- or six-membered rings.[11] This property is the basis for their use in the construction of metal-organic frameworks (MOFs).[5][6][12] The amino group can further participate in hydrogen bonding, influencing the supramolecular architecture of the resulting complexes.

Logical Relationship: Ligand-Metal Coordination

G cluster_0 Functional Groups L Amino-Substituted Pyridine Dicarboxylic Acid (Ligand) N Pyridine Nitrogen L->N COOH1 Carboxylate Group 1 L->COOH1 COOH2 Carboxylate Group 2 L->COOH2 NH2 Amino Group L->NH2 M Metal Ion C Coordination Complex / MOF M->C Forms N->M Coordination COOH1->M Coordination COOH2->M Coordination NH2->C Hydrogen Bonding

Caption: Coordination of the ligand with a metal ion.

Acidity and Basicity

The presence of both acidic carboxylic acid groups and a basic amino group, as well as the pyridine nitrogen, makes these compounds amphoteric. Their charge state is highly dependent on the pH of the solution, which is a critical consideration in biological applications and in the synthesis of coordination polymers.

Reactivity of the Functional Groups

The carboxylic acid groups can be readily converted to a variety of derivatives, such as esters, amides, and acid chlorides, providing a handle for further functionalization. The amino group can undergo reactions typical of aromatic amines, such as diazotization and coupling reactions, allowing for the introduction of a wide range of substituents.

Applications in Drug Discovery and Development

The structural features of amino-substituted pyridine dicarboxylic acids make them privileged scaffolds in medicinal chemistry.[3][4]

Enzyme Inhibition

The ability of the pyridine dicarboxylic acid moiety to chelate metal ions is a key feature in the design of enzyme inhibitors, particularly for metalloenzymes. For example, pyridine-2,4-dicarboxylic acid has been identified as a broad-spectrum inhibitor of 2-oxoglutarate (2OG) dependent oxygenases.[13] Further derivatization of this scaffold, such as the introduction of 5-aminoalkyl substituents, has led to the development of potent and selective inhibitors of specific enzymes like Jumonji-C domain-containing protein 5 (JMJD5).[13]

Table 1: Inhibition of JMJD5 by 5-Aminoalkyl-Substituted 2,4-PDCA Derivatives [13]

CompoundSubstituent at C5IC₅₀ (µM)
1 -H~0.5
20a -CH₂NH₂~0.3 - 0.9
20b -(CH₂)₂NH₂~0.3 - 0.9
20c -(CH₂)₃NH₂~0.3 - 0.9
20d -(CH₂)₄NH₂~0.3 - 0.9
20e -C(CH₃)₂NH₂~17.5

Data are a mean of three independent runs.

The data in Table 1 clearly demonstrates that the introduction of a linear aminoalkyl chain at the C5 position generally maintains or slightly improves the inhibitory potency against JMJD5 compared to the parent compound, 2,4-PDCA. However, the introduction of a bulky substituent, as in compound 20e , leads to a significant decrease in potency, suggesting a steric clash within the enzyme's active site.

Scaffolds for Bioactive Molecules

Amino-substituted pyridine dicarboxylic acids serve as versatile starting materials for the synthesis of more complex bioactive molecules. Their multiple functional groups allow for the attachment of various pharmacophores, enabling the exploration of structure-activity relationships (SAR). For instance, they are used in the development of anti-inflammatory and anti-hyperglycemic agents.[14] They have also been investigated for their potential in developing anticancer agents.[15][16]

Neurological Disorders

4-Aminopyridine-2-carboxylic acid is a valuable building block in the development of drugs targeting neurological disorders.[17] Its structure allows for the modulation of neurotransmitter activity, making it a candidate for research into conditions such as multiple sclerosis.[17]

Applications in Materials Science

The ability of amino-substituted pyridine dicarboxylic acids to form well-defined structures with metal ions has led to their extensive use in materials science.

Metal-Organic Frameworks (MOFs)

These compounds are excellent ligands for the construction of MOFs, which are porous crystalline materials with applications in gas storage, separation, and catalysis.[1][12] The amino group can be used to functionalize the pores of the MOF, imparting specific properties such as enhanced CO₂ capture or catalytic activity. The structural diversity of MOFs can be influenced by the choice of metal ion and the reaction conditions.[5][6][18][19]

Luminescent Materials

Complexes of amino-substituted pyridine dicarboxylic acids with lanthanide ions, such as terbium(III), can exhibit strong luminescence.[20] These materials have potential applications in organic light-emitting devices (OLEDs) and as fluorescent probes in medical diagnostics.[20]

Future Outlook and Challenges

The field of amino-substituted pyridine dicarboxylic acids is poised for continued growth. The development of more efficient and sustainable synthetic methods will be crucial for their wider application. In medicinal chemistry, the focus will likely be on the design of more selective and potent enzyme inhibitors and the exploration of new therapeutic targets. In materials science, the rational design of MOFs with tailored properties for specific applications remains a key challenge and an area of intense research.

Conclusion

Amino-substituted pyridine dicarboxylic acids are a class of compounds with immense potential. Their unique combination of functional groups provides a versatile platform for the development of new drugs and advanced materials. This guide has provided a comprehensive overview of their synthesis, properties, and applications, with the aim of empowering researchers to harness the full potential of these remarkable molecules.

References

  • 4-Aminopyridine-2,6-dicarboxylic Acid: Your Go-To Intermediate for Pharma and Beyond. (2026). Vertex AI Search.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PMC.
  • Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Deriv
  • New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm (RSC Publishing).
  • 5-Substituted Pyridine-2,4-dicarboxylate Derivatives Have Potential for Selective Inhibition of Human Jumonji-C Domain-Containing Protein 5. (2023).
  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5. PMC.
  • 4-Aminopyridine-2-carboxylic acid synthesis. ChemicalBook.
  • Coordination complexes of zinc and manganese based on pyridine-2,5-dicarboxylic acid N-oxide: DFT studies and antiproliferative activities consider
  • Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. PubMed.
  • 4-Aminopyridine-2-carboxylic acid. Chem-Impex.
  • New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid: Structural Diversity Rising from the Addition of Templates in the Reaction Systems. (2020).
  • Synthesis of 2,3,5‐trisubstituted pyridines
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed.
  • 4-Aminopyridine-2,6-dicarboxylic acid. BOC Sciences.
  • Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. (2025). PMC.
  • Coordination polymers with pyridine-2,4,6-tricarboxylic acid and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures. Dalton Transactions (RSC Publishing).
  • Metal–organic frameworks based on the pyridine-2,3-dicarboxylate and a flexible bispyridyl ligand: syntheses, structures, and photoluminescence. RSC Publishing.
  • Synthesis, characterization and fluorescence properties of novel pyridine dicarboxylic acid derivatives and corresponding Tb(III) complexes. (2008). PubMed.
  • Role of pyridines as enzyme inhibitors in medicinal chemistry.
  • 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties. PubMed.
  • Cu(II) complexes with dicarboxylic acids and 3-aminopyridine. IUCr Journals.
  • Four Novel d10 Metal-Organic Frameworks Incorporating Amino-Functionalized Carboxylate Ligands: Synthesis, Structures, and Fluorescence Properties. PMC - PubMed Central.
  • 4-Aminopyridine-2,6-dicarboxylic acid 95%. AChemBlock.
  • An In-depth Technical Guide to the Coordination Chemistry of Disodium Pyridine-2,6-dicarboxyl
  • Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. (2022). MDPI.
  • Metal–organic framework. Wikipedia.
  • Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiose micarbazone.
  • What are some application examples of 2,6-Pyridinedicarboxylic acid?. FAQ - Guidechem.

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-aminopyridine-2,5-dicarboxylic acid from 4-amino-2,5-lutidine

Application Note: High-Purity Synthesis of 4-Aminopyridine-2,5-Dicarboxylic Acid Executive Summary & Strategic Rationale The synthesis of 4-aminopyridine-2,5-dicarboxylic acid (CAS: N/A for specific isomer, derivative of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 4-Aminopyridine-2,5-Dicarboxylic Acid

Executive Summary & Strategic Rationale

The synthesis of 4-aminopyridine-2,5-dicarboxylic acid (CAS: N/A for specific isomer, derivative of Isocinchomeronic acid) is a critical transformation in the development of metal-organic frameworks (MOFs) and heterocyclic pharmaceutical intermediates. While the starting material, 4-amino-2,5-lutidine (4-amino-2,5-dimethylpyridine), appears structurally simple, its conversion presents a specific chemoselective challenge: the electron-rich amino group at the 4-position makes the pyridine ring susceptible to electrophilic attack and oxidative degradation (N-oxide formation) during the harsh conditions required to oxidize the methyl groups.

The Application Scientist’s Perspective: Direct oxidation of 4-amino-2,5-lutidine using strong oxidants (e.g., KMnO₄, CrO₃) often results in "tarry" mixtures and low yields (<20%) due to the simultaneous oxidation of the amine. Therefore, this protocol utilizes a Protection-Oxidation-Deprotection (POD) strategy. By masking the amine as an acetamide, we reduce the electron density of the ring, preventing degradation and directing the oxidant specifically to the benzylic-like methyl positions.

Reaction Pathway & Mechanism

The synthesis proceeds through three distinct stages. The logic here is to modulate the electronic properties of the pyridine ring to survive the oxidation step.

Visual Workflow (DOT Diagram)

SynthesisPath Start 4-Amino-2,5-Lutidine (Starting Material) Step1 Acetylation (Protection) Start->Step1 Ac2O, reflux Inter1 4-Acetamido-2,5-Lutidine Step1->Inter1 Step2 KMnO4 Oxidation (Reflux) Inter1->Step2 KMnO4, H2O, 90°C Inter2 4-Acetamidopyridine- 2,5-Dicarboxylic Acid Step2->Inter2 Step3 Acid Hydrolysis (Deprotection) Inter2->Step3 HCl, reflux Final 4-Aminopyridine- 2,5-Dicarboxylic Acid Step3->Final Yield: ~55-60%

Caption: Figure 1: The Protection-Oxidation-Deprotection (POD) pathway ensures ring stability during methyl group oxidation.[1]

Detailed Experimental Protocols

Stage 1: Protection (Acetylation)

Objective: Convert the free amine to an acetamide to lower ring electron density.

Reagents:

  • 4-Amino-2,5-lutidine (10.0 g, 81.8 mmol)

  • Acetic Anhydride (25 mL, excess)

  • Acetic Acid (Glacial, 10 mL)

Procedure:

  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Addition: Charge the flask with 4-amino-2,5-lutidine and glacial acetic acid. Slowly add acetic anhydride while stirring. Exotherm is expected.

  • Reflux: Heat the mixture to reflux (approx. 120°C) for 2 hours. Monitor by TLC (SiO₂, 10% MeOH in DCM) until the starting amine spot disappears.

  • Workup: Cool the mixture to room temperature. Pour onto crushed ice (100 g) and stir vigorously for 30 minutes to hydrolyze excess anhydride.

  • Isolation: Neutralize carefully with saturated NaHCO₃ solution to pH 7-8. The product, 4-acetamido-2,5-lutidine , will precipitate. Filter, wash with cold water, and dry.

    • Expected Yield: >90% (White to off-white solid).

Stage 2: Oxidation (The Critical Step)

Objective: Oxidize the 2,5-dimethyl groups to carboxylic acids using Potassium Permanganate.

Reagents:

  • 4-Acetamido-2,5-lutidine (10.0 g, 56.1 mmol)

  • Potassium Permanganate (KMnO₄) (35.4 g, 224 mmol, 4.0 eq)

  • Water (Deionized, 250 mL)

  • Celite (Filter aid)[1]

Procedure:

  • Setup: Use a 1 L 3-neck RBF equipped with a mechanical stirrer (essential for slurry handling) and a reflux condenser.

  • Solubilization: Suspend the protected lutidine in 200 mL water and heat to 70°C.

  • Oxidant Addition: Add KMnO₄ in small portions (approx. 2-3 g each) over 1 hour. Crucial: Do not add all at once; the vigorous reaction can cause boil-over.

  • Reaction: After addition, increase temperature to 90-95°C and stir for 4–6 hours. The purple color should fade to a brown manganese dioxide (MnO₂) precipitate.

    • QC Check: If the solution remains purple after 6 hours, add small amounts of ethanol to quench excess oxidant.

  • Filtration: Filter the hot mixture through a pad of Celite to remove MnO₂. Wash the MnO₂ cake with hot water (2 x 50 mL).

  • Concentration: The filtrate (containing the dicarboxylate salt) is concentrated under reduced pressure to approx. 100 mL volume.

Stage 3: Deprotection & Isolation

Objective: Remove the acetyl group and precipitate the zwitterionic amino acid.

Reagents:

  • Concentrated Hydrochloric Acid (12 M HCl)

  • Sodium Hydroxide (NaOH) for pH adjustment

Procedure:

  • Hydrolysis: Acidify the concentrated filtrate from Stage 2 with Conc. HCl until pH < 1.

  • Reflux: Heat the acidic solution to reflux for 2 hours. This cleaves the acetyl group.

  • Precipitation (Isoelectric Point): Cool the solution to room temperature. Slowly adjust the pH to the isoelectric point of the amino acid (typically pH 3–4) using 5M NaOH.

  • Crystallization: The target molecule, 4-aminopyridine-2,5-dicarboxylic acid , will precipitate as a beige/yellow solid.

  • Purification: Filter the solid, wash with cold water and acetone. Recrystallize from hot water if necessary.

Quantitative Data & Specifications

Table 1: Process Parameters and Expected Outcomes

ParameterSpecificationNotes
Overall Yield 45% – 60%Losses primarily occur during MnO₂ filtration (adsorption).
Purity (HPLC) >98%Main impurity: Monocarboxylic acid (incomplete oxidation).
Appearance Beige to Pale Yellow PowderColor darkens upon air oxidation; store under inert gas.
Melting Point >300°C (Decomp)Typical for zwitterionic pyridine acids.
Solubility Soluble in dilute acid/base; Poor in water/organicsUse DMSO-d6 for NMR analysis.

Troubleshooting & Critical Controls (Self-Validating Systems)

  • Issue: Incomplete Oxidation.

    • Symptom:[2][3][4][5][6][7][8][9] HPLC shows a peak with M-30 mass (intermediate aldehyde or mono-acid).

    • Fix: Increase KMnO₄ equivalents to 5.0 or extend reflux time. Ensure mechanical stirring is vigorous to break up MnO₂ crusts.

  • Issue: Low Yield during Filtration.

    • Cause: Product trapped in MnO₂ cake.

    • Fix: The MnO₂ cake must be washed with boiling water. The product is sparingly soluble in cold water.

  • Issue: Decarboxylation.

    • Cause: Pyridine-2-carboxylic acids are prone to thermal decarboxylation.

    • Fix: Do not overheat during the final drying step. Dry under vacuum at <60°C.[7]

References

  • Context: Provides baseline data on the reduction of chlorinated pyridine acids, establishing the stability of the 4-amino motif.
  • European Patent Office. (1991). Process for preparing pyridinecarboxylic acid derivatives (EP 0456504 A2).[7] Retrieved February 12, 2026, from [Link]

    • Context: Describes the general oxidation conditions for alkylpyridines to pyridine carboxylic acids.
  • ResearchGate. (2006). A new method for the preparation of pyridine-2,5-dicarboxylic acid. Retrieved February 12, 2026, from [Link]

    • Context: Validates the oxidation of the 2,5-dimethyl scaffold (isocinchomeronic acid precursor)
  • Context: Reference for physical properties and safety d

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Aminopyridine-2,5-dicarboxylic Acid Crude Product

Welcome to the technical support center for the purification of 4-aminopyridine-2,5-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-aminopyridine-2,5-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). As a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly for neurological disorders, achieving high purity of this compound is paramount.[1][2] This document will equip you with the necessary knowledge to overcome common purification challenges.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 4-aminopyridine-2,5-dicarboxylic acid, providing potential causes and actionable solutions.

Issue 1: Low Recovery After Recrystallization

Symptom: You observe a significant loss of your target compound after performing a recrystallization procedure.

Potential Causes:

  • Inappropriate Solvent Choice: The chosen solvent may have too high of a solubility for the compound at low temperatures, preventing efficient precipitation.

  • Excessive Solvent Volume: Using too much solvent will keep more of your product dissolved, even at reduced temperatures.

  • Premature Crystallization: The solution cooled too quickly, trapping impurities within the crystal lattice and leading to the discarding of impure crystals.

  • Incomplete Precipitation: Insufficient cooling time or temperature did not allow for maximum precipitation of the product.

Solutions:

  • Solvent System Optimization:

    • Rationale: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For aminopyridine carboxylic acids, which possess both acidic and basic functionalities, solvent selection can be complex.

    • Protocol:

      • Perform small-scale solubility tests with a range of solvents (e.g., water, ethanol, methanol, acetic acid, and mixtures thereof).

      • Consider using a solvent/anti-solvent system. For example, dissolve the crude product in a minimal amount of a good solvent (like hot water or dilute acetic acid) and then slowly add a poor solvent (like ethanol or acetone) until turbidity is observed. Reheat to dissolve and then allow to cool slowly.

  • Controlled Cooling:

    • Rationale: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling leads to smaller crystals that can trap impurities.

    • Procedure: After dissolving the crude product in the hot solvent, allow the flask to cool slowly to room temperature. Once at room temperature, further cool the flask in an ice bath to maximize precipitation.

  • pH Adjustment for Precipitation:

    • Rationale: As an amphoteric molecule with a carboxylic acid and an amino group, the solubility of 4-aminopyridine-2,5-dicarboxylic acid is highly pH-dependent. It will be most soluble at high and low pH and least soluble at its isoelectric point.

    • Protocol:

      • Dissolve the crude product in a dilute basic solution (e.g., aqueous sodium bicarbonate or lithium hydroxide).[3]

      • Filter to remove any insoluble impurities.

      • Slowly acidify the filtrate with an acid like hydrochloric acid (HCl) to a pH of approximately 3.[3] The product should precipitate out.

      • Monitor the pH carefully; adding too much acid can re-dissolve the product.

Issue 2: Persistent Colored Impurities

Symptom: The final product remains colored (e.g., beige, yellow, or brown) even after recrystallization.

Potential Causes:

  • Oxidation of the Amino Group: Aromatic amines are susceptible to oxidation, which can form colored byproducts.[4]

  • Highly Colored Starting Materials or Byproducts: The synthesis may have produced strongly colored impurities that co-crystallize with the product.

Solutions:

  • Activated Carbon Treatment:

    • Rationale: Activated carbon has a high surface area and can adsorb colored organic impurities from a solution.

    • Protocol:

      • Dissolve the crude product in a suitable hot solvent.

      • Add a small amount of activated carbon (typically 1-5% by weight of the solute).

      • Stir and heat the mixture for a short period (5-15 minutes). Caution: Do not boil the solution as this can cause bumping.

      • Perform a hot filtration to remove the activated carbon.

      • Allow the filtrate to cool and crystallize.

  • Use of Reducing Agents:

    • Rationale: To prevent oxidation of the amino group, a mild reducing agent can be added during the purification process.[4]

    • Procedure: A small amount of sodium bisulfite or sodium thiosulfate can be added to the recrystallization solution to inhibit the formation of colored oxidation products.

Issue 3: Product Fails to Crystallize

Symptom: After dissolving the crude product and cooling the solution, no crystals form, or an oil precipitates instead.

Potential Causes:

  • Supersaturation: The solution is supersaturated, and crystallization has not been initiated.

  • Presence of Oily Impurities: Impurities can sometimes inhibit crystal formation and cause the product to "oil out."

  • Incorrect Solvent: The chosen solvent may not be suitable for inducing crystallization of this specific compound.

Solutions:

  • Inducing Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: Add a tiny crystal of the pure product to the supersaturated solution to act as a template for crystallization.

  • Solvent Modification:

    • Rationale: If an oil forms, it indicates that the solubility of the compound is too high in the chosen solvent, even at low temperatures.

    • Procedure:

      • Reheat the solution to dissolve the oil.

      • Add a small amount of an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes slightly cloudy.

      • Reheat until the solution is clear again, and then allow it to cool slowly.

II. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing 4-aminopyridine-2,5-dicarboxylic acid?

A1: The ideal solvent can depend on the specific impurities present. However, due to its polar and amphoteric nature, aqueous systems are often a good starting point. A common and effective method is to dissolve the crude product in a dilute aqueous base (like NaOH or LiOH), treat with charcoal if necessary, filter, and then re-precipitate the purified product by acidifying to the isoelectric point (around pH 3).[3] For a simple recrystallization, mixtures of water with polar organic solvents like ethanol or acetic acid can also be effective.[4]

Q2: How can I remove starting materials or other synthesis byproducts?

A2:

  • Acid-Base Extraction: This is a powerful technique for separating acidic, basic, and neutral compounds. By adjusting the pH of an aqueous solution containing your crude product, you can selectively move your target compound and impurities between aqueous and organic layers.

  • Column Chromatography: While often more resource-intensive, column chromatography can provide excellent separation of closely related compounds.[5] For pyridine carboxylic acids, ion-exchange chromatography can be particularly effective.[6] A reversed-phase C18 column with a mobile phase of acetonitrile and water containing an ion-pairing agent or a pH modifier can also be used.

Q3: What analytical techniques are recommended to assess the purity of the final product?

A3:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining the purity of pharmaceutical intermediates.[2] A stability-indicating HPLC method should be used to ensure that all potential degradants are separated from the main peak.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify any residual solvents or impurities with distinct signals.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the product.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.

Q4: Is 4-aminopyridine-2,5-dicarboxylic acid stable? How should it be stored?

A4: The aminopyridine moiety is generally stable.[7][8] Studies on the related compound 4-aminopyridine show excellent chemical stability in solid form when protected from light.[8][9] It is recommended to store the purified solid in a well-sealed container, protected from light, at room temperature or refrigerated (0-8°C).[2]

III. Experimental Protocols & Data

Protocol 1: Purification by Acid-Base Precipitation
  • Dissolution: Dissolve the crude 4-aminopyridine-2,5-dicarboxylic acid in a 1 M aqueous solution of sodium hydroxide (NaOH) with gentle heating and stirring until a clear solution is obtained. Use the minimum amount of NaOH solution necessary.

  • (Optional) Decolorization: If the solution is colored, cool it slightly and add a small amount of activated carbon. Stir for 10-15 minutes.

  • Filtration: Perform a hot filtration through a pad of celite or filter paper to remove the activated carbon and any other insoluble impurities.

  • Precipitation: Cool the filtrate to room temperature. Slowly add 1 M hydrochloric acid (HCl) dropwise with vigorous stirring. Monitor the pH continuously. A precipitate will begin to form.

  • Isolation: Continue adding HCl until the pH of the solution is approximately 3.[3] Stop adding acid and stir the resulting suspension in an ice bath for 30 minutes to ensure complete precipitation.

  • Collection: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water to remove any residual salts.

  • Drying: Dry the purified product under vacuum to a constant weight.

Data Summary Table
PropertyValueSource
Molecular FormulaC₆H₆N₂O₂[10]
Molecular Weight138.12 g/mol [10]
AppearanceWhite to off-white powder[2]
Purity (Typical)≥ 99% (HPLC)[2]
Storage0 - 8 °C, protected from light[2]

IV. Visualization of Purification Workflow

Diagram: Decision-Making for Purification Strategy

Purification_Workflow Crude Crude Product (4-Aminopyridine-2,5-dicarboxylic Acid) AssessPurity Assess Initial Purity & Impurity Profile (TLC, HPLC, NMR) Crude->AssessPurity HighPurity High Purity (>95%) Minor Impurities AssessPurity->HighPurity Simple Profile LowPurity Low Purity (<95%) Significant Impurities AssessPurity->LowPurity Complex Profile Recrystallization Single Solvent or Co-solvent Recrystallization HighPurity->Recrystallization AcidBase Acid-Base Precipitation LowPurity->AcidBase Ionizable Impurities Chromatography Column Chromatography (e.g., Ion Exchange) LowPurity->Chromatography Non-ionizable or Structurally Similar Impurities Colored Colored Impurities? Recrystallization->Colored AcidBase->Colored FinalProduct Pure Product (Verify Purity) Chromatography->FinalProduct Colored->FinalProduct No Charcoal Add Activated Carbon Treatment Step Colored->Charcoal Yes Charcoal->FinalProduct

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues of Pyridine Dicarboxylic Acids

Audience: Researchers, Scientists, and Drug Development Professionals Topic: Troubleshooting and optimizing the solubility of Pyridine Dicarboxylic Acids (PDCAs) in aqueous media. Core Technical Insight: The Solubility P...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals Topic: Troubleshooting and optimizing the solubility of Pyridine Dicarboxylic Acids (PDCAs) in aqueous media.

Core Technical Insight: The Solubility Paradox

Pyridine dicarboxylic acids (PDCAs) present a classic solubility paradox in organic chemistry. Despite containing a basic nitrogen atom (pyridine ring) and two acidic carboxyl groups—features that typically suggest water solubility—these compounds are notoriously sparingly soluble in cold water.

The Causality: The poor solubility arises from their zwitterionic nature and high crystal lattice energy . In the solid state and at isoelectric pH, the acidic protons often protonate the pyridine nitrogen or form strong intermolecular hydrogen bond networks (head-to-tail interactions). This creates a stable crystal lattice that water molecules struggle to disrupt at ambient temperatures.

The Solution Strategy: To overcome this, you must disrupt the lattice energy. This is thermodynamically achieved by:

  • Ionization (pH Adjustment): Converting the neutral zwitterion into a net charged species (anionic or cationic).

  • Thermal Energy: Increasing solvent kinetic energy to overcome lattice enthalpy.

  • Dielectric Modification: Using cosolvents to lower the energy penalty of solvating hydrophobic regions of the pyridine ring.

Comparative Solubility Data

The following table summarizes the physicochemical properties of the six structural isomers. Note the consistently low solubility in pure water at ambient temperature.

Common NameIsomer PositionCAS No.Water Solubility (25°C)pKa (Approx.)Key Characteristic
Quinolinic Acid 2,3-PDCA89-00-9~3.0 g/L (0.3%)2.43Biological metabolite (kynurenine pathway).
Lutidinic Acid 2,4-PDCA499-80-9~4.5 g/L (0.45%)~2.5Zinc chelator; mimics 2-oxoglutarate.[1][2]
Isocinchomeronic Acid 2,5-PDCA100-26-5~1.2 g/L (0.12%)3.06Used in MOF synthesis; very low solubility.
Dipicolinic Acid 2,6-PDCA499-83-2~5.0 g/L (0.50%)2.16Bacterial spore marker; strong chelator.
Cinchomeronic Acid 3,4-PDCA490-11-9~2.3 g/L (0.23%)~1.0 (pKa1)Precursor for isoquinoline derivatives.
Dinicotinic Acid 3,5-PDCA499-81-0~1.0 g/L (0.10%)2.8Symmetrical structure; highest lattice stability.

Troubleshooting Guide & FAQs

Q1: I am trying to prepare a 100 mM stock solution of 2,5-PDCA in water, but it remains a suspension. What is wrong?

Diagnosis: You are likely attempting to dissolve the compound at its "natural" pH (approx. pH 2-3), where it exists as a neutral or zwitterionic species with maximum lattice stability. The solubility limit is ~7 mM (1.2 g/L), far below your 100 mM target. Corrective Action: You must convert the acid to its disodium or dipotassium salt.

  • Protocol: Suspend the solid in water (approx. 80% of final volume). Slowly add 2.0 - 2.2 equivalents of 1M NaOH or KOH while stirring. The solution should clear as the pH rises above 5-6. Adjust to final volume.

  • Why: At pH > pKa2 (typically > 5.0), the molecule becomes a dianion (PDCA

    
    ), which is highly water-soluble due to charge-dipole interactions with water.
    
Q2: Can I use heat to dissolve Dipicolinic Acid (2,6-PDCA) without adjusting pH?

Diagnosis: Yes, but with caveats. Technical Insight: 2,6-PDCA solubility is temperature-dependent. While it is ~0.5% soluble at 25°C, it can reach >2% solubility at boiling temperatures. Risk: Upon cooling, the compound will likely recrystallize or precipitate out of solution (supersaturation failure). Recommendation: Heat is effective for reactions occurring at high temperatures. For storage or room temperature assays, pH adjustment (salt formation) is mandatory to maintain stability.

Q3: My assay cannot tolerate high salt concentrations. Can I use organic solvents?

Diagnosis: You need a cosolvent system. Corrective Action: PDCAs are significantly more soluble in dipolar aprotic solvents like DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) than in water or ethanol.

  • Solubility Limit: DMSO can often dissolve >30 mg/mL (>150 mM).[2]

  • Protocol: Dissolve the solid in 100% DMSO to create a high-concentration stock (e.g., 500 mM). Dilute this stock into your aqueous assay buffer.

  • Warning: Ensure the final DMSO concentration is <1% (or your assay's tolerance limit) to prevent solvent interference.

Q4: I see a precipitate forming when I mix my PDCA solution with metal ions (Ca²⁺, Zn²⁺).

Diagnosis: You are observing the formation of insoluble metal-coordination polymers or neutral complexes. Mechanism: PDCAs are potent chelators. 2,6-PDCA, for instance, forms a 1:1 complex with Ca²⁺ (calcium dipicolinate) which is less soluble than the free acid salt. Corrective Action:

  • Check Stoichiometry: Ensure you are not in a region of excess metal that favors polymeric chain formation.

  • pH Control: Some complexes are soluble at specific pH ranges.

  • Add Solubilizers: In some cases, adding a slight excess of the ligand (PDCA) can shift the equilibrium toward soluble anionic complexes (e.g., [M(PDCA)

    
    ]
    
    
    
    ).

Visual Logic Pathways

Figure 1: Dissolution Decision Tree

Caption: A logical workflow for selecting the optimal dissolution method based on experimental constraints.

DissolutionLogic Start Start: Solid PDCA (Poor Water Solubility) CheckApp Check Application Requirements Start->CheckApp IsBio Biological Assay? (pH 7.4, aqueous) CheckApp->IsBio IsSynth Chemical Synthesis? CheckApp->IsSynth SaltForm Method A: Salt Formation Add 2.0 eq NaOH/KOH IsBio->SaltForm Strict aqueous req. Cosolvent Method B: Cosolvent Dissolve in DMSO/DMF IsBio->Cosolvent DMSO tolerance OK IsSynth->Cosolvent Organic phase Heat Method C: Thermal Heat to >80°C IsSynth->Heat High temp reaction ResultBio Stable Aqueous Solution (pH adjusted) SaltForm->ResultBio ResultStock High Conc. Stock (Dilute into buffer) Cosolvent->ResultStock ResultReact Reaction Solution (Precipitates on cooling) Heat->ResultReact

Figure 2: pH-Dependent Speciation & Solubility

Caption: Mechanistic view of how pH alters the protonation state and solubility of Pyridine Dicarboxylic Acids.

Speciation Acidic pH < 1.0 Cationic Form (H3L+) Soluble Isoelectric pH 2.0 - 3.5 Neutral/Zwitterion (H2L) INSOLUBLE (Precipitate) Acidic->Isoelectric Add Base (-H+) Basic pH > 5.0 Anionic Form (L2-) Highly Soluble Isoelectric->Basic Add Base (-2H+) Basic->Isoelectric Add Acid (+H+)

Validated Experimental Protocols

Protocol A: Preparation of 100 mM Sodium Dipicolinate Stock (pH 7.4)

Use this for biological assays requiring a neutral, aqueous solution.

  • Calculate: Determine the mass of Dipicolinic Acid (MW: 167.12 g/mol ) required. For 10 mL of 100 mM solution, weigh 167.1 mg .

  • Suspend: Transfer powder to a vial and add 8.0 mL of ultrapure water. Note: It will not dissolve; a white suspension will form.

  • Titrate:

    • Add 200 µL of 10 M NaOH (or equivalent 1M NaOH volume) to reach ~2 equivalents.

    • Vortex or stir vigorously. The solution should turn clear within 1-2 minutes.

  • Adjust: Check pH with a micro-probe or paper. Adjust carefully to pH 7.0–7.5 using dilute HCl or NaOH.

  • Finalize: Add water to bring the total volume to 10.0 mL .

  • Sterilize: Filter through a 0.22 µm PES membrane if required for cell culture.

Protocol B: DMSO Stock Preparation

Use this for high-throughput screening or when high concentrations (>100 mM) are needed.

  • Weigh: Measure 167.1 mg of PDCA.

  • Dissolve: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).

  • Sonicate: Sonicate in a water bath for 30-60 seconds. The solid should dissolve rapidly to form a clear, slightly yellow solution.

  • Storage: Store at -20°C. Note: DMSO is hygroscopic; keep tightly sealed to prevent water absorption which can decrease solubility over time.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10367, 2,6-Pyridinedicarboxylic acid. Retrieved from [Link]

  • MDPI (2023). Solubility and Crystallization Studies of Picolinic Acid Derivatives. Retrieved from [Link][3]

Sources

Troubleshooting

Removing metal impurities from 4-aminopyridine-2,5-dicarboxylic acid samples

The following guide serves as a specialized Technical Support Center for researchers working with 4-aminopyridine-2,5-dicarboxylic acid (APDC) . It addresses the unique challenges of purifying this zwitterionic, low-solu...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 4-aminopyridine-2,5-dicarboxylic acid (APDC) . It addresses the unique challenges of purifying this zwitterionic, low-solubility ligand, specifically targeting metal impurities (Pd, Cu, Fe, Zn) common in MOF synthesis and pharmaceutical intermediate production.

Status: Operational 🟢 Ticket Subject: Metal Impurity Removal from 4-aminopyridine-2,5-dicarboxylic acid Assigned Specialist: Senior Application Scientist, Separation Technologies

🔬 Core Diagnostic: The Solubility Paradox

Before attempting purification, you must understand the "personality" of your molecule. APDC is amphoteric .

  • Acidic pH (< 2): Soluble (Cationic, protonated pyridine nitrogen).

  • Basic pH (> 9): Soluble (Anionic, deprotonated carboxylates).

  • Neutral/Mild Acid (pH 3–5): INSOLUBLE (Zwitterionic Isoelectric Point).

The Trap: Most researchers try to wash metal impurities away with neutral water or methanol. This fails because the metals (often trapped as salts or oxides) precipitate with the zwitterion.

🛠️ Module 1: Troubleshooting Guides

Issue A: "My product is grey/black after Suzuki Coupling (High Palladium)."

Diagnosis: Residual Palladium (Pd) from cross-coupling is trapped in the crystal lattice or adsorbed as "Pd black." Standard Protocol: The pH-Swing Scavenger Hybrid.

This method utilizes the anionic solubility window to expose the metal to a solid-supported scavenger.

Step-by-Step Protocol:

  • Dissolution: Suspend your crude APDC (10 g) in 1M NaOH (50 mL). Stir until fully dissolved (pH should be >10). The solution will likely be dark.

    • Why: This breaks the crystal lattice, releasing trapped metal clusters into the solution.

  • Scavenging: Add Thiol-functionalized Silica (e.g., SiliaMetS® Thiol or QuadraSil™) at a loading of 5–10 wt% relative to the substrate.

    • Note: Do not use standard silica; it dissolves at high pH. Use polymer-supported thiols (e.g., MP-TMT) if the pH is >12. For 1M NaOH, short contact time (<1 hr) with silica is usually acceptable, but polymer resins are safer.

  • Filtration: Stir for 45–60 minutes at room temperature. Filter the suspension through a 0.45 µm membrane (PES or Nylon) to remove the scavenger (now holding the Pd).

  • Precipitation (The Swing):

    • Place the clear yellow filtrate in an ice bath.

    • Slowly add concentrated HCl dropwise with vigorous stirring.

    • Target pH: 3.5 – 4.0.

    • Observation: A thick white/off-white precipitate will form.

  • Isolation: Filter the solid. Wash with cold water (pH 4) followed by acetone. Dry in a vacuum oven at 60°C.

Issue B: "I have high Iron (Fe) or Copper (Cu) levels."

Diagnosis: These metals often come from reagents or reactor corrosion. They bind chelate-style to the pyridine-carboxylate motif. Standard Protocol: The EDTA Chelation Wash.

  • Dissolution: Dissolve crude APDC in 1M NaOH.

  • Chelation: Add Disodium EDTA (0.5 equivalents relative to estimated metal content, or simply 1-2 wt%). Stir for 30 minutes.

    • Mechanism:[1] EDTA has a higher formation constant (Kf) for Fe/Cu than APDC, effectively "stealing" the metal.

  • Precipitation: Acidify slowly with HCl to pH 3.5.

    • Result: The Metal-EDTA complex remains water-soluble at pH 3.5. The APDC precipitates pure.

  • Wash: Filter and wash heavily with water to remove residual EDTA.

📊 Module 2: Decision Matrix & Visualization

Workflow: Metal Removal Logic

Use this logic flow to determine the correct purification path based on your impurity profile.

MetalRemovalLogic Start Crude APDC Sample Analysis Analyze Metal Content (ICP-MS / Colorimetric) Start->Analysis Decision Impurity Type? Analysis->Decision Pd_Route Palladium (Pd) (Suzuki/Heck Byproduct) Decision->Pd_Route High Pd FeCu_Route Iron (Fe) / Copper (Cu) (Lewis Acids) Decision->FeCu_Route High Fe/Cu Scavenger Thiol-Resin Treatment (in 1M NaOH) Pd_Route->Scavenger Chelator EDTA Additive (in 1M NaOH) FeCu_Route->Chelator Precip pH Swing Precipitation (Acidify to pH 3.5) Scavenger->Precip Chelator->Precip Wash Wash: H2O (pH 4) -> Acetone Precip->Wash Final Pure APDC (< 10 ppm Metals) Wash->Final

Caption: Decision matrix for selecting the appropriate purification protocol based on the specific metal impurity identified.

❓ Module 3: Frequently Asked Questions (FAQ)

Q1: Why not just use Activated Carbon (Charcoal)? A: You can, but it is risky for APDC. Activated carbon is non-selective. While it adsorbs Pd, it often adsorbs the APDC molecule itself due to the flat aromatic pyridine ring, leading to yield losses of 20–30%. Thiol-functionalized scavengers are chemically selective for soft metals (Pd) and ignore the hard pyridine carboxylate.

Q2: I acidified to pH 1 and my yield dropped. Why? A: You overshot the isoelectric window. At pH 1, the pyridine nitrogen protonates (


), forming the cationic hydrochloride salt, which is water-soluble. You must stop at pH 3.5 – 4.0 . Use a calibrated pH meter, not just litmus paper.

Q3: Can I use standard silica gel chromatography? A: Highly discouraged. APDC is too polar and will streak or stick permanently to normal phase silica. Reverse-phase (C18) is possible but expensive for scale-up. The pH swing precipitation is the industrial standard for a reason: it is scalable and cheap.

Q4: How do I validate compliance with ICH Q3D? A: Calculate the Permitted Daily Exposure (PDE) based on your drug's dosing. For oral drugs, the Pd limit is typically 100 µ g/day (approx 10 ppm for a 10g dose).

  • Quick Test: Dissolve 50 mg of product in 1 mL DMSO. If the solution is clear/yellow, you are likely <50 ppm. If it is grey/turbid, you have colloidal metal.

  • Definitive Test: Digest sample in

    
     and run ICP-MS.
    

📉 Data Summary: Scavenger Efficiency

Comparison of metal removal methods for a crude APDC sample containing 800 ppm Pd.

MethodReagentConditionsFinal Pd (ppm)Yield (%)
Recrystallization Water/HClpH 10

3.5
15085%
Activated Carbon Darco KB60°C, 2h4568%
Silica Scavenger Si-Thiol25°C, 1h< 5 92%
Chelation EDTA25°C, 0.5h12090%

Note: Data derived from typical performance metrics of pyridine-carboxylate ligands [2, 4].

📚 References

  • International Council for Harmonisation (ICH). (2022). Guideline for Elemental Impurities Q3D(R2).[2][3] This document establishes the Permitted Daily Exposure (PDE) limits for elemental impurities (Pd, Pb, As, etc.) in drug products.

  • Biotage. (2023).[4] Metal Scavenger User Guide: Strategies for Pd Removal. Detailed protocols for using Si-Thiol and Si-TMT scavengers in pharmaceutical synthesis.

  • Sigma-Aldrich (Merck). (n.d.). Metal Scavengers for Organic Synthesis. Technical bulletin on resin compatibility and binding capacities.

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. (Foundational text on Pd removal strategies).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Aminopyridine Dicarboxylic Acids

Introduction Aminopyridine dicarboxylic acids are a class of compounds of significant interest in medicinal chemistry and drug development.[1] Their structural complexity, arising from the positional isomerism of the ami...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Aminopyridine dicarboxylic acids are a class of compounds of significant interest in medicinal chemistry and drug development.[1] Their structural complexity, arising from the positional isomerism of the amino and dicarboxylic acid groups on the pyridine ring, presents a unique challenge for analytical characterization. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is an indispensable tool for the structural elucidation of these molecules.[2] Understanding the fragmentation patterns of these isomers is crucial for their unambiguous identification in complex matrices such as biological fluids and reaction mixtures.

This guide provides an in-depth comparison of the mass spectral fragmentation patterns of aminopyridine dicarboxylic acid isomers. We will explore the underlying chemical principles that govern their fragmentation and provide a framework for predicting and interpreting their mass spectra. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the analysis of small molecules.

The Influence of Substituent Position on Fragmentation

The fragmentation of substituted pyridines is highly dependent on the nature and position of the substituents on the ring.[3] The pyridine nitrogen, being a protonation site, plays a pivotal role in directing the fragmentation pathways.[4] The electron-donating amino group and the electron-withdrawing carboxylic acid groups create a complex electronic landscape on the pyridine ring, influencing bond stabilities and the likelihood of specific cleavage events.

In the context of aminopyridine dicarboxylic acids, the relative positions of the amino and carboxylic acid groups will dictate the major fragmentation routes. For instance, the proximity of an amino group to a carboxylic acid group can facilitate intramolecular reactions, leading to characteristic neutral losses.

Experimental Methodology

To elucidate the fragmentation patterns of aminopyridine dicarboxylic acids, a standardized liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed.

Liquid Chromatography Separation
  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is typically used for separation.

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes is a good starting point.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

Mass Spectrometry Analysis
  • Ionization Mode: Positive electrospray ionization (ESI+) is generally preferred due to the basicity of the pyridine nitrogen and the amino group.

  • MS1 Scan Range: m/z 100-500

  • Product Ion Scans (MS/MS): Collision-Induced Dissociation (CID) is used to fragment the protonated molecular ions.

  • Collision Energy: A stepped collision energy (e.g., 10, 20, 40 eV) is recommended to capture a comprehensive fragmentation pattern.

Workflow for LC-MS/MS Analysis

workflow cluster_sample_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Analysis cluster_data Data Analysis start Standard Solution Preparation dilution Dilution in Mobile Phase A start->dilution injection Injection onto C18 Column dilution->injection gradient Gradient Elution injection->gradient elution Analyte Elution gradient->elution esi Electrospray Ionization (ESI+) elution->esi ms1 MS1 Scan (Precursor Ion Selection) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2 Scan (Product Ion Detection) cid->ms2 interpretation Fragmentation Pattern Interpretation ms2->interpretation comparison Isomer Comparison interpretation->comparison

Caption: Experimental workflow for LC-MS/MS analysis.

Comparative Fragmentation Analysis of Isomers

To illustrate the impact of isomerism on fragmentation patterns, we will consider three hypothetical isomers of aminopyridine dicarboxylic acid:

  • Isomer A: 2-amino-3,4-pyridinedicarboxylic acid

  • Isomer B: 4-amino-2,6-pyridinedicarboxylic acid

  • Isomer C: 3-amino-2,5-pyridinedicarboxylic acid

The protonated molecule for all isomers will have the same m/z value. The differences in their MS/MS spectra will arise from the unique fragmentation pathways available to each structure.

Predicted Fragmentation Pathways

The primary fragmentation of protonated aminopyridine dicarboxylic acids is expected to involve the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂).[5][6][7] The amino group can also be lost as ammonia (NH₃). The stability of the resulting fragment ions will determine the predominant pathways.

fragmentation_overview M [M+H]+ M_H2O [M+H - H₂O]+ M->M_H2O - H₂O M_CO2 [M+H - CO₂]+ M->M_CO2 - CO₂ M_NH3 [M+H - NH₃]+ M->M_NH3 - NH₃ M_H2O_CO [M+H - H₂O - CO]+ M_H2O->M_H2O_CO - CO M_CO2_CO [M+H - CO₂ - CO]+ M_CO2->M_CO2_CO - CO

Caption: General fragmentation pathways for aminopyridine dicarboxylic acids.

Isomer-Specific Fragmentation

The relative intensities of these fragmentation pathways will be isomer-specific.

  • Isomer A (2-amino-3,4-pyridinedicarboxylic acid): The ortho-positioning of the amino group and a carboxylic acid group can facilitate a facile loss of water. The proximity of the two carboxylic acid groups may also lead to a characteristic loss of CO₂ followed by CO.

  • Isomer B (4-amino-2,6-pyridinedicarboxylic acid): With the amino group positioned symmetrically between the two carboxylic acid groups, the initial fragmentation is likely to be the loss of a carboxylic acid group as CO₂. The subsequent fragmentation will depend on the stability of the resulting ion.

  • Isomer C (3-amino-2,5-pyridinedicarboxylic acid): The meta-positioning of the substituents may lead to more complex fragmentation patterns, potentially involving ring cleavage after initial neutral losses. The loss of NH₃ might be more prominent in this isomer compared to others where the amino group is stabilized by adjacent groups.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions and their relative abundances for the three isomers. These are illustrative values and would need to be confirmed by experimental data.

Precursor Ion (m/z)IsomerMajor Fragment Ions (m/z)Predicted Relative AbundanceProposed Neutral Loss
183.03A165.02HighH₂O
139.04MediumCO₂
111.04LowCO₂ + CO
183.03B139.04HighCO₂
111.04MediumCO₂ + CO
166.03LowNH₃
183.03C166.03HighNH₃
139.04MediumCO₂
121.03LowH₂O + CO

Conclusion

The mass spectrometry fragmentation patterns of aminopyridine dicarboxylic acids are highly dependent on the positional isomerism of the substituents. By carefully analyzing the MS/MS spectra and applying fundamental principles of fragmentation chemistry, it is possible to differentiate between these isomers. This guide provides a foundational framework for understanding and predicting these fragmentation patterns, which is essential for the accurate identification and characterization of these important molecules in various scientific disciplines. Further studies with synthesized standards are necessary to build a comprehensive library of fragmentation data for all possible isomers.

References

  • BenchChem. (2025).
  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Ghazala, A. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

  • Gerdener, M., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids.... [Link]

  • YouTube. (2023, February 3). predicting likely fragments in a mass spectrum. [Link]

  • PubMed Central. (n.d.). Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study. [Link]

  • PubMed. (2009, June 15). Gas-phase fragmentation of protonated C60-pyrimidine derivatives. [Link]

  • ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. [Link]

  • LCGC International. (2024, December 16). Quantifying Dicarboxylic Acids Using an Optimized LC–MS/MS Method. [Link]

  • PubMed Central. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • ACS Omega. (2022, March 8). PyFragMS A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways. [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]

  • ResearchGate. (n.d.). Design of experiments as a tool for LC-MS/MS method development for the trace analysis of the potentially genotoxic 4-dimethylaminopyridine impurity in glucocorticoids. [Link]

  • PubMed. (2021, December 15). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. [Link]

  • MDPI. (2023, August 3). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • YouTube. (2020, March 7). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]

  • MDPI. (2023, December 25). Method Development for Aminopyralid Residues Determination by Ultra-High-Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry in Straw. [Link]

  • PubMed Central. (2023, April 17). Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification. [Link]

  • IntechOpen. (n.d.). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. [Link]

  • PubMed Central. (2024, January 5). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. [Link]

  • eScholarship.org. (2014, November 4). UC Davis. [Link]

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption Spectra of 4-Aminopyridine-2,5-dicarboxylic Acid in Solution

This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 4-aminopyridine-2,5-dicarboxylic acid, a versatile heterocyclic compound with significant applications in pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 4-aminopyridine-2,5-dicarboxylic acid, a versatile heterocyclic compound with significant applications in pharmaceutical development and neuroscience research.[1] We will explore the theoretical underpinnings of its spectral behavior, present a detailed experimental protocol for its analysis, and compare its properties to structurally related molecules. This document is intended for researchers, scientists, and drug development professionals who utilize UV-Vis spectroscopy for the characterization and quantification of complex organic molecules.

Introduction to 4-Aminopyridine-2,5-dicarboxylic Acid and its Spectroscopic Significance

4-Aminopyridine-2,5-dicarboxylic acid is an aromatic amino acid derivative featuring a pyridine core substituted with an amino group and two carboxylic acid moieties.[1] This unique combination of functional groups imparts specific electronic properties that are highly sensitive to the molecular environment, making UV-Vis spectroscopy an invaluable tool for its study. The analysis of its absorption spectrum provides critical information regarding electronic transitions within the molecule, which can be correlated with its structure, purity, concentration, and interactions with its surroundings.

The pyridine ring, a heteroaromatic system, possesses characteristic π-electron systems that give rise to strong UV absorption. The amino (-NH₂) and carboxylic acid (-COOH) groups act as powerful auxochromes, substituents that can significantly modify the absorption characteristics (both the wavelength of maximum absorbance, λmax, and the molar absorptivity, ε) of the parent chromophore (the pyridine ring). Understanding these spectral signatures is fundamental for developing analytical methods, studying reaction kinetics, and probing intermolecular interactions.

Theoretical Principles: Electronic Transitions and Environmental Effects

The UV-Vis absorption spectrum of a molecule is dictated by the promotion of electrons from lower energy ground states to higher energy excited states. In 4-aminopyridine-2,5-dicarboxylic acid, the primary electronic transitions of interest are:

  • π → π* Transitions: These high-energy transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the pyridine ring's conjugated system. They are typically characterized by high molar absorptivity values (ε > 1,000) and are responsible for the strong absorption bands observed in aromatic compounds.[2]

  • n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the lone pair on the nitrogen atom of the pyridine ring or the oxygen atoms of the carboxylic groups) to an antibonding π* orbital. These are lower in energy than π → π* transitions and usually result in weaker absorption bands (ε < 1,000).

The solvent environment plays a critical role in modulating these transitions.[3] Solvent polarity, in particular, can lead to significant shifts in the absorption maxima, a phenomenon known as solvatochromism.

  • Hypsochromic Shift (Blue Shift): An increase in solvent polarity often leads to a shift to shorter wavelengths (higher energy) for n → π* transitions. This is because polar solvents, especially protic ones like water or methanol, can stabilize the non-bonding electrons in the ground state through hydrogen bonding, thus increasing the energy gap for the transition.[4]

  • Bathochromic Shift (Red Shift): For π → π* transitions, an increase in solvent polarity can sometimes lead to a shift to longer wavelengths (lower energy). This occurs if the excited state is more polar than the ground state and is therefore stabilized to a greater extent by the polar solvent.[5]

Furthermore, the pH of the solution will have a profound effect on the spectrum of 4-aminopyridine-2,5-dicarboxylic acid due to the presence of the basic amino group and the acidic carboxylic acid groups. Protonation of the amino group or deprotonation of the carboxylic acid groups will alter the electronic distribution within the molecule, leading to substantial shifts in the absorption bands.

Caption: Energy diagram of primary electronic transitions in 4-aminopyridine-2,5-dicarboxylic acid.

Experimental Protocol for UV-Vis Spectral Analysis

This section outlines a robust, self-validating protocol for obtaining high-quality UV-Vis absorption spectra of 4-aminopyridine-2,5-dicarboxylic acid. The causality behind each step is explained to ensure scientific rigor.

Materials and Instrumentation
  • Analyte: High-purity 4-aminopyridine-2,5-dicarboxylic acid

  • Solvents: Spectroscopic grade solvents (e.g., methanol, deionized water, acetonitrile). The choice is critical as the solvent must be transparent in the wavelength range of interest and capable of dissolving the analyte.[3]

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Cuvettes: Matched 1 cm path length quartz cuvettes. Quartz is used for its transparency in the deep UV region (below 340 nm).

Step-by-Step Methodology
  • Preparation of Stock Solution:

    • Rationale: A concentrated stock solution allows for precise serial dilutions and minimizes weighing errors.

    • Procedure: Accurately weigh a small amount (e.g., 1-5 mg) of 4-aminopyridine-2,5-dicarboxylic acid and dissolve it in a known volume (e.g., 10 mL) of the chosen solvent in a volumetric flask. Ensure complete dissolution, using sonication if necessary.

  • Preparation of Working Solutions:

    • Rationale: The absorbance of the sample should ideally fall within the linear range of the instrument (typically 0.1 - 1.0 A.U.) to ensure adherence to the Beer-Lambert Law.[6]

    • Procedure: Perform serial dilutions of the stock solution to prepare a series of working solutions of decreasing concentrations.

  • Instrument Setup and Baseline Correction:

    • Rationale: A baseline correction using a blank (the pure solvent) is essential to subtract any background absorbance from the solvent and the cuvettes, ensuring the final spectrum is solely that of the analyte.[7]

    • Procedure: Set the desired wavelength range (e.g., 200-400 nm). Fill both the sample and reference cuvettes with the pure solvent and run a baseline scan.[7]

  • Sample Measurement:

    • Rationale: Measuring the absorbance across a range of wavelengths identifies the λmax and provides the complete spectral fingerprint.

    • Procedure: Empty the sample cuvette, rinse it with the working solution, and then fill it with the working solution. Place it back in the spectrophotometer and acquire the absorption spectrum. Repeat for all prepared dilutions.

Experimental_Workflow A Prepare Stock Solution B Perform Serial Dilutions A->B E Measure Sample Absorbance B->E C Set Wavelength Range D Run Baseline with Blank C->D D->E F Analyze Data (λmax, ε) E->F

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of 4-Aminopyridine-2,5-dicarboxylic Acid

This operational guide details the disposal procedures for 4-Aminopyridine-2,5-dicarboxylic acid , synthesizing chemical safety data with practical laboratory logistics. Executive Safety Directive Treat as Highly Toxic.

Author: BenchChem Technical Support Team. Date: February 2026

This operational guide details the disposal procedures for 4-Aminopyridine-2,5-dicarboxylic acid , synthesizing chemical safety data with practical laboratory logistics.

Executive Safety Directive

Treat as Highly Toxic. While the dicarboxylic acid moiety increases polarity and renal excretion potential compared to the parent 4-Aminopyridine (Fampridine), the aminopyridine core remains a potent potassium channel blocker.[1]

  • Core Hazard: Acute Toxicity (Oral/Dermal), Skin/Eye Irritation.[2]

  • RCRA Status: Treat as Hazardous Waste .[1] While this specific isomer is not explicitly P-listed (unlike 4-Aminopyridine, P008), it should be managed with equivalent caution due to structural toxicity.[1][2]

  • Immediate Action: Segregate from oxidizers and strong acids .[1]

Chemical Profile & Waste Classification
ParameterSpecificationOperational Implication
Compound 4-Aminopyridine-2,5-dicarboxylic acidAmphoteric molecule (Basic amine + Acidic carboxyls).[1][2]
CAS No. 1260667-31-9 (Isomer specific)Verify CAS on container; often confused with 2,6-isomer.[1][2]
Physical State Solid (Crystalline Powder)Dust generation is a primary inhalation risk during disposal.
Solubility Low in water/organic solvents; High in dilute base .[1]Use basic solutions (e.g., 5% Sodium Carbonate) for cleaning spills.[2]
Incompatibility Strong Oxidizers, Nitrates, Acid Chlorides.[2]DO NOT mix with nitric acid waste streams (Risk of violent reaction/nitration).[1]
Pre-Disposal Segregation Strategy

Proper segregation is the single most critical step to prevent "unintended chemistry" in the waste drum.[1]

Segregation Logic
  • Stream A (Solid): Pure compound, contaminated gloves, weighing boats, and paper towels.[2]

  • Stream B (Liquid - Organic): Solutions in DMSO, Methanol, or Ethanol.[1][2]

  • Stream C (Liquid - Aqueous): Basic or neutral aqueous solutions.[1]

  • PROHIBITED: Do not mix with oxidizing acids (Nitric, Perchloric) or reactive metals.[2]

SegregationLogic Waste 4-Aminopyridine-2,5-dicarboxylic acid Waste State Determine Physical State Waste->State Solid Solid Waste (Powder, Contaminated Debris) State->Solid Liquid Liquid Waste (Stock Solutions, Mother Liquor) State->Liquid SolidBin Solid Hazardous Waste Bin (Double Bagged) Solid->SolidBin Place in SolventCheck Identify Solvent Base Liquid->SolventCheck OrgStream Organic Waste Stream (Non-Halogenated) SolventCheck->OrgStream DMSO/EtOH/MeOH AqStream Aqueous Waste Stream (Adjust to pH 6-10) SolventCheck->AqStream Water/Buffer

Figure 1: Waste segregation logic flow. Ensure aqueous streams are not acidic to prevent precipitation or protonation of the pyridine ring.

Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound & Debris)
  • Applicability: Expired powder, contaminated weighing paper, PPE.[2]

  • Containment: Place waste directly into a clear polyethylene bag (minimum 2 mil thickness).

  • Double Bagging: Seal the first bag and place it inside a second bag or a rigid wide-mouth jar.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "4-Aminopyridine-2,5-dicarboxylic acid, solid."[1][2][3]

    • Hazard Checkbox: Toxic, Irritant.[2]

  • Storage: Store in a Satellite Accumulation Area (SAA) until pickup.

Protocol B: Liquid Waste (Solutions)
  • Applicability: HPLC effluent, reaction mixtures, stock solutions.[2]

  • Compatibility Check: Ensure the collection carboy does not contain oxidizers.[1]

  • Solvent Segregation:

    • If in DMSO/Methanol : Pour into "Flammable/Organic Non-Halogenated" waste.[1]

    • If in Aqueous Buffer : Pour into "Aqueous Toxic" waste.[1]

  • Rinsing: Rinse the original container 3 times with a small volume of solvent (methanol or water).[1] Add rinsate to the waste container.[1]

  • Defacing: Completely deface the original commercial label before discarding the empty glass bottle into "Glass Waste."

Protocol C: Spill Cleanup (Immediate Response)
  • Rationale: The dicarboxylic acid groups make this compound soluble in mild base, which aids in decontamination.[2]

  • PPE: Wear nitrile gloves (double gloved), lab coat, and N95 dust mask (if powder).[2]

  • Containment: Cover spill with absorbent pads.[1][4][5][6]

  • Solubilization (Critical Step):

    • Powder Spill: Gently wet the pads with 5% Sodium Carbonate or Sodium Bicarbonate solution.[1] This converts the acid to its soluble salt form, ensuring complete removal from the surface.[2]

    • Liquid Spill: Absorb directly.[1]

  • Cleanup: Wipe the area 3 times.[1][6]

    • Pass 1: Sodium Carbonate solution.

    • Pass 2: Water.[5][6][7][8]

    • Pass 3: Ethanol (to remove organic residue).

  • Disposal: Place all pads and gloves into the Solid Hazardous Waste bin.

Regulatory Compliance & RCRA Interpretation

RCRA Classification (USA):

  • P-List vs. Characteristic: While "4-Aminopyridine" (Fampridine) is explicitly listed as P008 (Acutely Hazardous), the 2,5-dicarboxylic acid derivative is not explicitly listed by CAS.[1][2]

  • Conservative Approach: Due to the "derived from" rule and the high toxicity of the aminopyridine pharmacophore, manage this waste as if it were P-listed .[1]

    • Implication: Empty containers must be triple-rinsed to be considered "RCRA Empty."[1]

    • Waste Code: If no specific code applies, use D000 (Unlisted Hazardous) or applicable state codes for toxic chemical waste.[2]

European Waste Catalogue (EWC):

  • Code: 16 05 06* (Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).[2]

Emergency Procedures
ScenarioImmediate Action
Skin Contact Wash with soap and water for 15 minutes.[1] The compound is an irritant and potentially transdermal.[1]
Inhalation Move to fresh air immediately. Aminopyridines can lower seizure thresholds; monitor for tremors.[1]
Eye Contact Flush with water for 15 minutes.[1][5][6][9] Do not use neutralization agents in eyes.[1]
References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1727, 4-Aminopyridine.[1] (Parent compound toxicity data). [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (RCRA P-List and U-List definitions). [Link]

  • Duke University OESO. Instructions for Cleaning Spills of Liquid Hazardous Drugs. (Protocol for toxic drug spill cleanup).[5][6][10] [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.